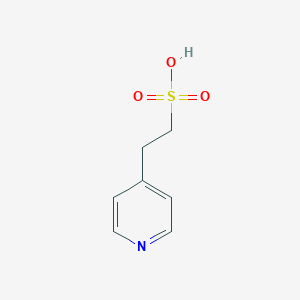

N,3-dihydroxybenzamide

Descripción general

Descripción

N,3-Dihydroxybenzamide is a compound that is structurally related to benzamides, which are amides derived from benzoic acid. The presence of hydroxyl groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its potential applications in various fields such as medicine, materials science, and catalysis.

Synthesis Analysis

The synthesis of compounds related to N,3-dihydroxybenzamide often involves the formation of amide bonds and the introduction of hydroxyl groups into the benzene ring. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes a condensation reaction between 3-methoxybenzoic acid and an amine derivative .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography. For instance, the crystal structure of N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide was determined using X-ray diffraction, revealing two crystalline polymorphs with different molecular packings . The crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was also determined, showing the orientation of the carbonyl and thiocarbonyl groups .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, chiral N-hydroxybenzamides have been synthesized and used as precursors for chiral N-oxyl radicals, which can promote hydrogen atom transfer processes . Additionally, the Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines leads to the formation of 3-amino-4-arylisoquinolinones, demonstrating the potential of benzamides in catalytic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the substituents on the benzene ring. For instance, the titanium(IV) compound with the hydroxamate ligand N,2-dihydroxybenzamide exhibits luminescence and has a band-gap of 1.98 eV, making it a candidate for photocatalytic applications . The physicochemical properties, such as bond lengths and angles, can be compared with theoretical values obtained from density functional theory (DFT) calculations, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide .

Aplicaciones Científicas De Investigación

Inhibition of Prostaglandin Synthase

N,3-dihydroxybenzamide and related structures have shown promise as inhibitors in the synthesis of prostaglandins, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). This application could be valuable in developing anti-inflammatory and anticancer agents due to their inhibitory activities in the micromolar range (Lauro et al., 2016).

Analgesic and Anti-inflammatory Effects

Various derivatives of N,3-dihydroxybenzamide have been studied for their analgesic and anti-inflammatory properties in animal models. Some of these compounds have shown effects more potent than aspirin in reducing pain and inflammation (Oskay et al., 1989).

Catechol-O-Methyltransferase Inhibition

N,3-dihydroxybenzamide compounds have been synthesized and tested as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These studies suggest that variations in the molecular structure of these compounds can significantly impact their inhibitory potency (Brevitt & Tan, 1997).

Inhibition of Cell Division in Bacteria

N,3-dihydroxybenzamide derivatives, like 3-methoxybenzamide, have been shown to inhibit cell division in bacteria such as Bacillus subtilis, which could have implications in antibacterial research and development (Ohashi et al., 1999).

Biosensing Applications

Modified N,3-dihydroxybenzamide compounds have been utilized in the development of biosensors. For example, a modified electrode using an N,3-dihydroxybenzamide derivative demonstrated potential for the electrocatalytic determination of glutathione and piroxicam, showing the versatility of these compounds in biosensing technologies (Karimi-Maleh et al., 2014).

HIV-1 Integrase Inhibition

Research on N,3-dihydroxybenzamide derivatives has indicated potential in inhibiting HIV-1 integrase, an essential enzyme for the HIV replication cycle. Specific derivatives have shown significant inhibitory effects on the HIV-1 integrase strand transfer process (Yang et al., 2010).

Development of Novel Pharmaceuticals

N,3-dihydroxybenzamide derivatives have been explored for their pharmaceutical properties. Some derivatives have shown potent antistaphylococcal activity, making them candidates for further exploration in the development of new antibiotics and other pharmaceutical agents (Haydon et al., 2010).

Propiedades

IUPAC Name |

N,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGXGFPSYHAJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640871 | |

| Record name | N,3-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dihydroxybenzamide | |

CAS RN |

16060-55-2 | |

| Record name | 3-Hydroxybenzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.